N'-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide
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Overview
Description
N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or quinones, while reduction could produce hydrazines or amines. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects and drug development.
Industry: It might find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide would depend on its specific biological or chemical activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide: can be compared with other hydrazide derivatives such as:
Uniqueness
The uniqueness of N’-(5-Bromo-2-methoxybenzylidene)-2-(2-chlorophenoxy)acetohydrazide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and methoxy groups on the benzylidene moiety, along with the chlorophenoxy group, can impart distinct properties compared to other similar compounds.
Properties
CAS No. |
444049-40-5 |
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Molecular Formula |
C16H14BrClN2O3 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrClN2O3/c1-22-14-7-6-12(17)8-11(14)9-19-20-16(21)10-23-15-5-3-2-4-13(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
XRQJPBFGDTYVJJ-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=CC=C2Cl |
Origin of Product |
United States |
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